Amenamevir
Descripción general
Descripción
Amenamevir, also known as ASP2151, is an antiviral drug used for the treatment of shingles (herpes zoster). It acts as an inhibitor of the zoster virus’s helicase–primase complex . It was approved in Japan for the treatment of shingles in 2017 .
Synthesis Analysis
A concise, convenient, and sustainable synthesis of Amenamevir has been reported. This synthesis is based on the Ugi-4CR, which allows access to Amenamevir through a simple, rapid, and one-pot synthesis. Compared to other reported syntheses, this approach is more sustainable, shorter, and higher yielding .
Molecular Structure Analysis
Amenamevir belongs to the class of organic compounds known as phenyloxadiazoles. These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .
Chemical Reactions Analysis
The synthesis of Amenamevir involves a Ugi-4CR reaction, which is a one-pot synthesis method. This method is more sustainable, shorter, and higher yielding compared to other reported syntheses .
Physical And Chemical Properties Analysis
Amenamevir has a molecular formula of C24H26N4O5S and a molecular weight of 482.55 g/mol. It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Treatment of Herpes Zoster
- Application Summary : Amenamevir is used for the treatment of herpes zoster, a viral infection caused by the varicella-zoster virus (VZV) . It is a helicase-primase inhibitor (HPI) that inhibits replication fork progression, which separates double DNA strands into two single strands during DNA synthesis .
- Methods of Application/Experimental Procedures : Amenamevir’s antiviral activity was not influenced by the viral replication cycle, in contrast to acyclovir . A clinical trial of amenamevir for herpes zoster demonstrated its non-inferiority to valacyclovir .
- Results/Outcomes : To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan . The clinical efficacy and safety profiles of amenamevir were established in patients with herpes zoster .
Synthesis of Amenamevir
- Application Summary : A concise, convenient, and sustainable synthesis of Amenamevir has been reported . This synthesis is based on the Ugi-4CR, a multicomponent reaction .
- Methods of Application/Experimental Procedures : The Ugi-4CR approach can access Amenamevir by a simple, rapid, and one-pot synthesis . This method is more sustainable, shorter, and higher yielding compared to other reported syntheses .
- Results/Outcomes : The X-ray crystal structures of key intermediate 3- (4-isocyanophenyl)-1,2,4-oxadiazole 4 and Amenamevir are reported for the first time .
Treatment of Recurrent Genital Herpes
- Application Summary : Amenamevir has been studied for the treatment of recurrent genital herpes . It is a helicase-primase inhibitor with novel mechanisms of antiherpetic action .
- Methods of Application/Experimental Procedures : In a phase 3 study, adult immunocompetent patients with recurrent genital herpes and able to accurately recognize prodromal symptoms were randomly assigned to administer amenamevir 1200mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms .
- Results/Outcomes : The median time to all lesion healing was 4.0 days for amenamevir versus 5.1 days for placebo . All treatment-emergent adverse events in both groups were mild in severity .
Treatment of Recurrent Herpes Simplex
- Application Summary : Amenamevir has been filed for approval for the treatment of recurrent herpes simplex in Japan . This application for approval of a partial change of the indication and dosage/administration filed is recognized as “Patient Initiated Therapy” in which patients with recurrent herpes simplex can take this prescribed medicine at the outbreak of initial symptoms .
- Methods of Application/Experimental Procedures : In the phase 3 clinical studies carried out in Japan on patients with recurrent herpes labialis or recurrent genital herpes, a single dose of amenamevir or placebo was given within 6 hours of the onset of early symptoms of recurrence .
- Results/Outcomes : In both studies, the amenamevir group showed a statistically significant difference from the placebo group in the primary endpoint, "healing time for all lesions" .
Treatment of Varicella-Zoster Virus (VZV) Infections
- Application Summary : Amenamevir is used for the treatment of varicella-zoster virus (VZV) infections . It acts as an inhibitor of the zoster virus’s helicase–primase complex .
- Methods of Application/Experimental Procedures : Amenamevir was approved in Japan for the treatment of shingles in 2017 . It has a novel action mechanism from previously reported synthetic nucleoside compounds for the treatment of VZV, including Acyclovir, and Valacyclovir .
- Results/Outcomes : To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan .
Treatment of Herpes Simplex Virus (HSV) Infections
- Application Summary : Amenamevir has been used in trials studying the treatment of herpes simplex virus (HSV) infections . It is a helicase-primase inhibitor with novel mechanisms of antiherpetic action .
- Methods of Application/Experimental Procedures : The concentrations of HSV-1 and VZV required for the 50% plaque reduction of amenamevir were 0.036 and 0.047 μM, respectively .
- Results/Outcomes : Amenamevir showed superior antiviral activity compared to Acyclovir during the DNA synthesis stage when it was used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) related diseases .
Direcciones Futuras
Amenamevir has shown clinical efficacy for genital herpes in a phase 2 study . A patient-initiated single-dose regimen of Amenamevir reduced the time to all lesion healing of recurrent genital herpes versus placebo, with no safety concerns, suggesting it could be an effective treatment option for patients with recurrent genital herpes .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNIVNAFBSLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027753 | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amenamevir | |
CAS RN |
841301-32-4 | |
Record name | Amenamevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amenamevir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amenamevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMENAMEVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.